
Barium 3-dodecylthiopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis[3-(dodecylthio)propionate]: is a chemical compound with the molecular formula C30H58BaO4S2 and a molecular weight of 684.23612 g/mol . It is a barium salt of bis[3-(dodecylthio)propionic acid], characterized by its unique structure that includes long alkyl chains and sulfur atoms. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium bis[3-(dodecylthio)propionate] typically involves the reaction of 3-(dodecylthio)propionic acid with a barium salt, such as barium hydroxide or barium chloride . The reaction is usually carried out in an organic solvent, such as ethanol or methanol , under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of barium bis[3-(dodecylthio)propionate] may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The product is then purified through filtration, crystallization, or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Barium bis[3-(dodecylthio)propionate] can undergo several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkyl derivatives.
Scientific Research Applications
Barium bis[3-(dodecylthio)propionate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Mechanism of Action
The mechanism of action of barium bis[3-(dodecylthio)propionate] involves its interaction with molecular targets through its sulfur and alkyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s long alkyl chains allow it to integrate into lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Barium bis[3-(dodecylthio)propionate] can be compared with other similar compounds, such as:
- Barium bis[3-(octylthio)propionate]
- Barium bis[3-(hexadecylthio)propionate]
- Barium bis[3-(butylthio)propionate]
These compounds share similar structural features but differ in the length of their alkyl chains. The unique properties of barium bis[3-(dodecylthio)propionate], such as its specific alkyl chain length, make it particularly suitable for certain applications where other compounds may not perform as effectively .
Properties
CAS No. |
38952-49-7 |
|---|---|
Molecular Formula |
C30H58BaO4S2 |
Molecular Weight |
684.2 g/mol |
IUPAC Name |
barium(2+);3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
UMVQPLCVZQYGDJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


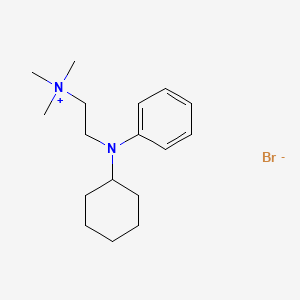
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
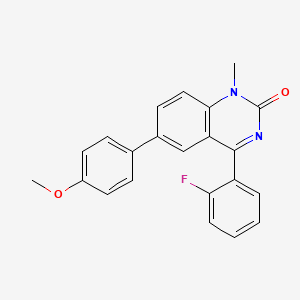
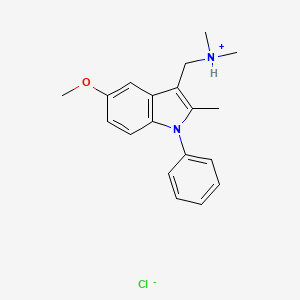
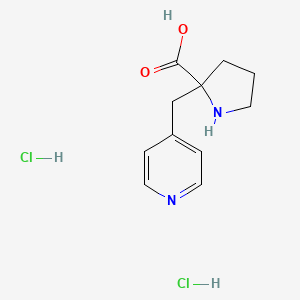
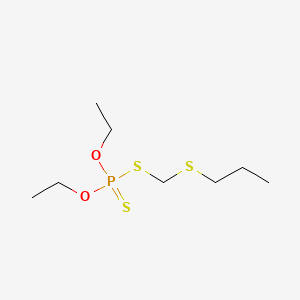
![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)


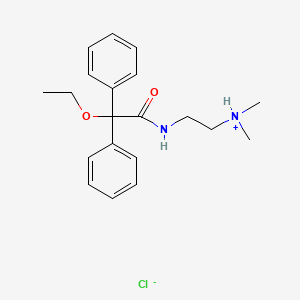
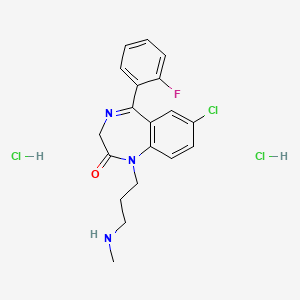
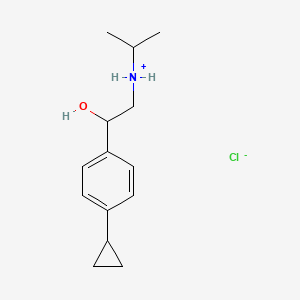
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
